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Compound of Interest

Compound Name: Amiloride Hydrochloride

Cat. No.: B1667096 Get Quote

Amiloride hydrochloride, a potassium-sparing diuretic, is a versatile pharmacological tool and

a subject of extensive research due to its multifaceted effects on various cell types.[1][2][3]

Primarily known for its role in managing hypertension and congestive heart failure, amiloride's

mechanism of action extends beyond its diuretic properties, making it a compound of interest in

cancer biology and cell physiology research.[2][4][5] This guide provides a comparative

analysis of amiloride hydrochloride's effects across different cell types, supported by

experimental data and detailed protocols.

Differential Inhibition of Ion Transport Proteins
Amiloride's primary mechanism of action involves the blockage of ion transport proteins, with its

specificity and potency varying between different channels and cell types.[3][5]

Epithelial Sodium Channels (ENaC): In epithelial cells, such as those lining the kidney tubules,

colon, and airways, amiloride is a potent inhibitor of the epithelial sodium channel (ENaC).[4][6]

[7][8] This blockage leads to decreased sodium reabsorption, which is the basis of its diuretic

effect.[5][6][8] The apparent half-inhibition constant (Ki) for amiloride on ENaC is in the sub-

micromolar range in several epithelial tissues. For instance, in surface cells of the rat rectal

colon, the Ki value is 0.12 µM, and in mucosal preparations of the same tissue, it is 0.20 µM.[9]

In human endometrial epithelial cells, the apparent Ki for amiloride in the presence of 137 mM

Na+ was found to be 1.26 µM.[10]

Sodium-Hydrogen Exchanger (NHE): Amiloride and its analogs also inhibit the Na+/H+

exchanger (NHE), particularly the NHE1 isoform, which is ubiquitously expressed and plays a
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crucial role in intracellular pH regulation and cell volume homeostasis.[1][2][11] The inhibitory

concentration (IC50) for NHE is generally higher than for ENaC, indicating lower potency.[12] In

the AR42J pancreatic cell line, the IC50 values for inhibiting Na+ uptake via NHE were 40 µM

for amiloride, while its more potent analogs, such as 5-(N,N-hexamethylene)amiloride (HMA),

had an IC50 of 40 nM.[13]

Other Transporters: Amiloride can also affect other ion transporters, albeit with much lower

affinity. It is a weak inhibitor of the Na+/Ca2+ exchanger (NCX) with an IC50 of 1 mM.[12]

Additionally, in rat hepatocytes, amiloride and its derivatives have been shown to inhibit the

Na+/K+-ATPase.[14]

Induction of Apoptosis and Cytotoxicity
Amiloride and its derivatives have been shown to induce apoptosis in a variety of cell types,

particularly in cancer cells and vascular endothelial cells.[6][15][16]

In human umbilical vein endothelial cells (HUVECs), amiloride derivatives induced apoptosis,

with the order of potency being HMA (IC50 11.2 µmol·L−1) > 5-(N-methyl-N-isobutyl) amiloride

(13.6 µmol·L−1) > 5-(N-ethyl-N-isopropyl) amiloride (EIPA; 30.8 µmol·L−1) >> amiloride (106

µmol·L−1).[15] The mechanism in these cells involves the depletion of endoplasmic reticulum

(ER) calcium stores, leading to ER stress.[15][16] This effect was also observed in HeLa cells.

[16]

In the context of cancer, a cell-permeant amiloride derivative, 5-benzylglycinyl amiloride

(UCD38B), was found to induce caspase-independent, AIF-mediated programmed necrotic

death in human breast cancer cells.[17] In acute myeloid leukemia (AML) cell lines, the NHE1

inhibitor HMA synergistically induced apoptosis when combined with the BCL-2 inhibitor

venetoclax, particularly in venetoclax-resistant THP-1 cells.[18] Preclinical studies have also

suggested that amiloride can induce apoptosis in multiple myeloma cell lines.[6]

Inhibition of Cell Proliferation
Amiloride has demonstrated anti-proliferative effects in various cancer cell lines. This effect is

often linked to its inhibition of NHE1, which is crucial for maintaining the intracellular pH

required for cell growth and division.[1][2]
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In the AR42J pancreatic cancer cell line, amiloride and its analogs inhibited serum-stimulated

cell proliferation at concentrations similar to those that inhibit Na+/H+ exchange.[13] In vivo

studies have shown that amiloride can inhibit the growth of H6 hepatoma and DMA/J mammary

adenocarcinoma in mice in a dose-dependent manner.[19] This inhibition of tumor cell

proliferation was correlated with a decrease in intranuclear sodium content.[19] In human B-

lymphoma cells, amiloride was found to inhibit anti-Ig-induced proliferation.[20]

Anti-Metastatic Effects
Beyond its anti-proliferative and pro-apoptotic effects, amiloride has been shown to possess

anti-metastatic properties.[1][2] This is partly attributed to its inhibition of the urokinase-type

plasminogen activator (uPA), a serine protease involved in cell migration and invasion.[1][2][11]

Amiloride has been shown to decrease the invasiveness of highly aggressive prostate cancer

cells (VCaP) and ERG-transformed normal prostate cells.[11]

Quantitative Data Summary

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/2173418/
https://pubmed.ncbi.nlm.nih.gov/6847785/
https://pubmed.ncbi.nlm.nih.gov/6847785/
https://pubmed.ncbi.nlm.nih.gov/6605866/
https://www.semanticscholar.org/paper/Anti%E2%80%90tumour-metastasis-effects-of-the-diuretic-An-Matthews-Ranson/07764ccc9f7b9ae0d805c62fa3a7b64b1aa2a0be
https://pubmed.ncbi.nlm.nih.gov/21544803/
https://www.semanticscholar.org/paper/Anti%E2%80%90tumour-metastasis-effects-of-the-diuretic-An-Matthews-Ranson/07764ccc9f7b9ae0d805c62fa3a7b64b1aa2a0be
https://pubmed.ncbi.nlm.nih.gov/21544803/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11671466/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11671466/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667096?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Effect Cell Type
Amiloride/Deri
vative

IC50 / Ki Reference

ENaC Inhibition
Rat Rectal Colon

(surface cells)
Amiloride Ki = 0.12 µM [9]

Rat Rectal Colon

(mucosal prep)
Amiloride Ki = 0.20 µM [9]

Human

Endometrial

Epithelium

Amiloride Ki = 1.26 µM [10]

NHE Inhibition
AR42J

Pancreatic Cells
Amiloride IC50 = 40 µM [13]

AR42J

Pancreatic Cells

5-(N,N-

hexamethylene)a

miloride (HMA)

IC50 = 40 nM [13]

AR42J

Pancreatic Cells

5-(N-ethyl-N-

isopropyl)amilori

de (EIPA)

IC50 < 0.1 µM [13]

Cytotoxicity

Human Umbilical

Vein Endothelial

Cells (HUVECs)

Amiloride
IC50 = 106

µmol·L−1
[15]

Human Umbilical

Vein Endothelial

Cells (HUVECs)

5-(N,N-

hexamethylene)-

amiloride (HMA)

IC50 = 11.2

µmol·L−1
[15]

Human Umbilical

Vein Endothelial

Cells (HUVECs)

5-(N-methyl-N-

isobutyl)

amiloride

IC50 = 13.6

µmol·L−1
[15]

Human Umbilical

Vein Endothelial

Cells (HUVECs)

5-(N-ethyl-N-

isopropyl)

amiloride (EIPA)

IC50 = 30.8

µmol·L−1
[15]
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Cell Culture and Drug Treatment
Cell Lines: Human leukemia cell lines (e.g., MV4-11, MOLM-13, THP-1, U-937) are cultured

in RPMI 1640 medium supplemented with 10% (v/v) heat-inactivated fetal bovine serum, 100

U/mL penicillin, and 10 µg/mL streptomycin.[18] Cells are maintained at 37°C in a humidified

incubator with 5% CO2.[18]

Drug Preparation: Stock solutions of amiloride hydrochloride and its derivatives (e.g.,

HMA) are prepared by dissolving in DMSO.[18] Working solutions are prepared by diluting in

the tissue culture medium to the desired concentrations, ensuring the final DMSO

concentration is kept low (e.g., below 0.1% v/v) to avoid solvent-induced toxicity.[18]

Treatment: For experiments, cells are seeded at a specific density (e.g., 1 × 10^5 cells/mL)

and treated with the single agent or a combination of agents for a specified duration (e.g., 24

hours).[18]

Cytotoxicity and Apoptosis Assays
MTT Assay: To assess cytotoxicity, cells are incubated with various concentrations of the

drug for a set period (e.g., 24 hours).[15] Following incubation, MTT (3-(4,5-dimethylthiazol-

2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells, and the resulting formazan

crystals are solubilized. The absorbance is then measured to determine cell viability.

Annexin V/Propidium Iodide (PI) Staining: To quantify apoptosis, treated cells are harvested

and stained with Annexin V-FITC and propidium iodide (PI).[18] The stained cells are then

analyzed by flow cytometry. Annexin V positive and PI negative cells are considered to be in

early apoptosis, while cells positive for both are in late apoptosis or necrosis.[11]

Electrophysiology (for Ion Channel Studies)
Patch-Clamp Technique: Whole-cell patch-clamp experiments can be performed on cells like

surface cells of intact crypts isolated from rectal mucosa to identify and characterize ion

channel currents.[9] The cells are bathed in a specific extracellular solution, and a glass

micropipette filled with an intracellular solution is used to form a high-resistance seal with the

cell membrane. This allows for the measurement of ionic currents across the cell membrane

in response to voltage changes. Amiloride can be added to the bath solution to determine its

inhibitory effect on specific channels.[9]
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Caption: Signaling pathways affected by Amiloride Hydrochloride.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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